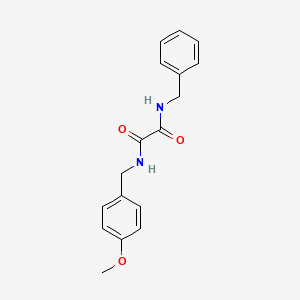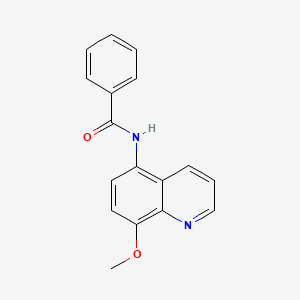![molecular formula C14H21NOS B5146619 1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)
1-[(5-propyl-3-thienyl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-propyl-3-thienyl)carbonyl]azepane, also known as PTAC, is a chemical compound that belongs to the family of azepanes. It is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfur atom in the ring. PTAC has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[(5-propyl-3-thienyl)carbonyl]azepane is not fully understood. However, studies have shown that 1-[(5-propyl-3-thienyl)carbonyl]azepane targets multiple signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-[(5-propyl-3-thienyl)carbonyl]azepane also modulates the levels of reactive oxygen species (ROS) and regulates the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(5-propyl-3-thienyl)carbonyl]azepane has been shown to have several biochemical and physiological effects. Studies have demonstrated that 1-[(5-propyl-3-thienyl)carbonyl]azepane inhibits the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 1-[(5-propyl-3-thienyl)carbonyl]azepane also reduces the levels of pro-inflammatory cytokines and increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]azepane has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-propyl-3-thienyl)carbonyl]azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC or NMR spectroscopy. 1-[(5-propyl-3-thienyl)carbonyl]azepane also has a high melting point, which makes it stable at high temperatures. However, 1-[(5-propyl-3-thienyl)carbonyl]azepane has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]azepane has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the research on 1-[(5-propyl-3-thienyl)carbonyl]azepane. One potential direction is to investigate the safety and efficacy of 1-[(5-propyl-3-thienyl)carbonyl]azepane in human clinical trials. Another direction is to explore the potential of 1-[(5-propyl-3-thienyl)carbonyl]azepane as a drug candidate for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(5-propyl-3-thienyl)carbonyl]azepane and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-[(5-propyl-3-thienyl)carbonyl]azepane may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 1-[(5-propyl-3-thienyl)carbonyl]azepane involves the reaction between 5-propyl-3-thiophenecarboxylic acid and 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 1-[(5-propyl-3-thienyl)carbonyl]azepane as a white solid with a melting point of 93-95°C. The purity of 1-[(5-propyl-3-thienyl)carbonyl]azepane can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-[(5-propyl-3-thienyl)carbonyl]azepane has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-[(5-propyl-3-thienyl)carbonyl]azepane inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(5-propyl-3-thienyl)carbonyl]azepane also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]azepane has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Propriétés
IUPAC Name |
azepan-1-yl-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-7-13-10-12(11-17-13)14(16)15-8-5-3-4-6-9-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRCHHRXXSNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(5-propylthiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)


![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)